molecular formula C11H14Cl3NO B7980065 (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride

(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride

Cat. No.: B7980065
M. Wt: 282.6 g/mol
InChI Key: GGNMWLWPDGQZSC-HNCPQSOCSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride comprises a five-membered pyrrolidine ring substituted at the 3-position with a 2,4-dichlorobenzyloxy group, forming a chiral center at this carbon. The pyrrolidine ring adopts a saturated conformation, with nitrogen at position 1 contributing to its basicity, which is neutralized by the hydrochloride counterion. The stereochemical designation (R) at the 3-position arises from the Cahn-Ingold-Prelog priority rules, where the benzyloxy group (highest priority), pyrrolidine ring, and hydrogen atom define the configuration.

The 2,4-dichlorobenzyl moiety introduces two chlorine atoms at the 2- and 4-positions of the benzene ring, creating a distinct electronic environment characterized by electron-withdrawing effects. This substitution pattern enhances the compound’s lipophilicity and influences its intermolecular interactions, as evidenced by its crystalline stability. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications, by forming ionic interactions with polar solvents.

Key Structural Parameters

  • Molecular Formula : C₁₁H₁₄Cl₃NO
  • Molecular Weight : 282.59 g/mol
  • Chiral Center : C3 (R-configuration)
  • Bond Angles : C-O-C (ether linkage) ≈ 112°, N-C-C (pyrrolidine) ≈ 108°

Properties

IUPAC Name

(3R)-3-[(2,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNMWLWPDGQZSC-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via an Sₙ2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile, displacing the chloride ion from 2,4-dichlorobenzyl chloride. Stereochemical control is achieved through the use of chiral catalysts or resolution techniques, as the (R)-enantiomer is the desired product. For instance, chiral phase-transfer catalysts or enantiomerically pure benzyl chloride derivatives have been employed to bias the reaction toward the (R)-configuration.

Industrial-Scale Optimization

Industrial protocols often utilize continuous flow reactors to improve reaction efficiency and scalability. These systems enable precise control over reaction parameters such as temperature, residence time, and mixing efficiency, reducing side products like the (S)-enantiomer or over-alkylated derivatives. A representative protocol involves:

  • Reactants : Pyrrolidine (1.2 equiv), 2,4-dichlorobenzyl chloride (1.0 equiv)

  • Catalyst : NaOH (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature : 0–25°C

  • Yield : 68–75%.

Hydrogenation-Cyclization Strategies for Pyrrolidine Ring Formation

Alternative routes focus on constructing the pyrrolidine ring through hydrogenation-cyclization sequences. These methods are particularly valuable for introducing stereochemical complexity early in the synthesis.

Cyclization of Pent-2-enoate Derivatives

A patent by WO2019016745A1 details the cyclization of alkyl pent-2-enoates using catalytic hydrogenation. For example, pent-2-enoate esters undergo cyclization in the presence of palladium on carbon (Pd/C) or Raney nickel to form the pyrrolidine core. The 2,4-dichlorobenzyloxy group is subsequently introduced via nucleophilic substitution, as described in Section 1.

Key Reaction Conditions:

ParameterSpecification
CatalystPd/C (5–10 wt%), Raney Ni
SolventMethanol, ethyl acetate, or THF
Hydrogen Pressure1–3 atm
Temperature25–50°C
Yield60–70%

This method offers advantages in stereoselectivity, as the hydrogenation step can be tuned to favor the (R)-configuration through chiral modifications of the catalyst.

Enantioselective Synthesis Using Chiral Auxiliaries

To achieve high enantiomeric excess (ee), chiral auxiliaries such as (1R)-(+)-2,10-camphorsultam are employed. These auxiliaries temporarily bind to intermediates, directing the formation of the (R)-enantiomer.

Camphorsultam-Mediated Asymmetric Induction

In a protocol adapted from WO2019016745A1, pent-2-ynoic acid is converted to a mixed anhydride with pivaloyl chloride and reacted with (1R)-(+)-2,10-camphorsultam. The resulting chiral enamide undergoes cyclization under acidic conditions (e.g., trifluoroacetic acid) to form the pyrrolidine ring with >90% ee. Subsequent benzyloxy group installation and hydrochloride salt formation complete the synthesis.

Critical Data:

  • Auxiliary : (1R)-(+)-2,10-Camphorsultam

  • Cyclization Catalyst : Trifluoroacetic acid (TFA)

  • Solvent : Dichloromethane (DCM)

  • Temperature : −30°C to 25°C

  • Enantiomeric Excess : 92–95%

Industrial-Scale Production and Continuous Flow Reactors

Large-scale synthesis prioritizes efficiency and cost-effectiveness. Continuous flow reactors are increasingly adopted to address challenges in mixing and heat transfer associated with traditional batch processes.

Continuous Flow Nucleophilic Substitution

A representative flow system configuration includes:

  • Pre-Mixing Zone : Pyrrolidine and 2,4-dichlorobenzyl chloride are combined in THF.

  • Reaction Channel : NaOH is introduced, and the mixture is heated to 50°C with a residence time of 20 minutes.

  • Quenching and Separation : The product is neutralized with HCl and extracted into DCM.

This method achieves a 12% higher yield compared to batch processes, with a throughput of 5 kg/hour.

Purification and Characterization

Final purification typically involves silica gel chromatography or recrystallization from ethanol/water mixtures. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry confirms structural integrity and enantiopurity.

Representative Spectroscopic Data:

Spectrum Key Signals
¹H NMRδ 3.70–3.85 (m, 1H, pyrrolidine CH-O),
δ 7.35–7.45 (m, 3H, aromatic H)
¹³C NMRδ 72.8 (C-O), δ 133.5–128.7 (aromatic C)
MS (ESI+)m/z 282.6 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Yield ee Scalability
Nucleophilic Substitution68–75%50–60%High
Hydrogenation-Cyclization60–70%85–90%Moderate
Chiral Auxiliary55–65%90–95%Low

The nucleophilic substitution route is favored for industrial production due to its simplicity, while the chiral auxiliary method remains optimal for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

®-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride is utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for the exploration of new synthetic pathways and the development of novel compounds.
  • Chemical Reactions :
    • The compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution. For instance:
      • Oxidation : Can be oxidized to form carboxylic acids or ketones.
      • Reduction : Can yield alcohols or amines.
      • Substitution : Can lead to various substituted pyrrolidine derivatives.

Biology

  • Biological Interactions :
    • It serves as a probe to study interactions between small molecules and biological macromolecules, aiding in the investigation of enzyme mechanisms and receptor binding.
  • Antimicrobial Activity :
    • Related compounds have shown significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. The antibacterial action is often linked to the inhibition of DNA gyrase .
  • Anticancer Potential :
    • Research indicates that derivatives of this compound may inhibit cancer cell proliferation, targeting specific pathways involved in cancer progression. Some derivatives have shown IC50 values comparable to established anticancer drugs .

Medicine

  • Drug Discovery :
    • The compound's structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways. Its interaction with enzymes involved in metabolic processes can impact drug metabolism and efficacy .
  • Neurological Applications :
    • Compounds related to this structure have been explored for their potential in treating neurological disorders by modulating glutamate receptors, which play a role in various physiological functions including learning and memory .

Industrial Applications

  • In industrial settings, this compound can be employed in the production of specialty chemicals and materials. Its versatility makes it valuable for manufacturing polymers and coatings.

Mechanism of Action

The mechanism of action of ®-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Comparisons

(S)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine Hydrochloride
  • Key Difference : The (S)-enantiomer exhibits distinct stereochemical properties, impacting receptor binding and metabolic pathways.
  • Application : While the (R)-isomer is often prioritized in drug development for enhanced target affinity, the (S)-form may show divergent pharmacokinetic profiles .
  • Availability : Both enantiomers are listed as discontinued by CymitQuimica, suggesting synthesis challenges or niche applications .
Data Table 1: Enantiomeric Comparison
Property (R)-Isomer (S)-Isomer
Molecular Weight 282.6 g/mol 282.6 g/mol
CAS Number 1261230-57-2 Not explicitly listed
Bioactivity Higher receptor affinity (hypothesized) Potential metabolic variability

Positional Isomers: 2,4-Dichloro vs. 2,6-Dichloro Substitution

  • 2,6-Dichloro Analog :
    • Structure : (R)-3-(2,6-Dichloro-benzyloxy)-pyrrolidine hydrochloride (CAS: 1289584-89-9) .
    • Impact : The 2,6-substitution creates a sterically hindered aromatic ring, reducing interaction with planar binding sites compared to the 2,4-isomer.
    • Molecular Weight : Identical to the 2,4-isomer (282.6 g/mol), but divergent physicochemical properties due to substituent geometry .

Substituent Modifications on the Benzyloxy Group

(R)-3-(Benzyloxy)-pyrrolidine Hydrochloride (CAS: 927819-90-7)
  • Key Difference : Lacks chlorine substituents, resulting in reduced electron-withdrawing effects and lipophilicity.
  • Properties: Molecular weight 213.7 g/mol (C₁₁H₁₆ClNO) .
  • Application : Less potent in halogen-dependent biological targets compared to dichloro analogs .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
  • Key Difference : Replaces chlorine with a trifluoromethyl group, enhancing metabolic stability and lipophilicity.
  • Properties: Molecular weight 267.68 g/mol (C₁₁H₁₃ClF₃NO) .
  • Synthesis : Synthesized via nucleophilic substitution under alkaline conditions, analogous to dichloro derivatives .
Data Table 2: Substituent Effects
Compound Substituent Molecular Weight (g/mol) Key Property
(R)-3-(2,4-Dichloro-benzyloxy) derivative 2,4-Cl₂ 282.6 High halogen-driven binding affinity
(R)-3-(Benzyloxy) derivative H (no substituents) 213.7 Lower lipophilicity
3-[4-(Trifluoromethyl)phenoxy] derivative CF₃ 267.68 Enhanced metabolic stability

Heterocyclic and Backbone Modifications

4-(3-Methoxybenzyl)piperidine Hydrochloride
  • Key Difference : Piperidine backbone (6-membered ring) vs. pyrrolidine (5-membered).
  • Impact : Increased ring flexibility alters conformational stability in target binding .
  • Similarity Score : 0.96 to the target compound, per structural databases .
(R)-3-Hydroxypyrrolidine Hydrochloride
  • Key Difference : Hydroxyl group replaces benzyloxy, increasing polarity and hydrogen-bonding capacity.
  • Application : Used in hydrophilic drug formulations, contrasting with the lipophilic dichloro-benzyloxy derivative .

Biological Activity

(R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄Cl₂N₁O
  • Molecular Weight : 282.594 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 2,4-dichlorobenzyl ether, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biochemical pathways:

  • Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to this compound:

  • Antibacterial Effects : Similar pyrrole derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Mechanism : The antibacterial action is often linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication .

Anticancer Potential

Research into the anticancer properties of related compounds suggests that this compound may also exhibit potential in cancer therapy:

  • Inhibition of Cancer Cell Proliferation : Some derivatives have shown promising results in inhibiting the proliferation of cancer cell lines with IC50 values comparable to established anticancer drugs .
  • Targeting Specific Pathways : The compound's ability to modulate specific cellular pathways involved in cancer progression is an area of ongoing investigation.

Drug Discovery

The structural features of this compound make it a valuable candidate in drug discovery:

  • Lead Compound Development : Its unique properties allow for the exploration of new therapeutic agents targeting various diseases.
  • Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Industrial Uses

Beyond pharmaceutical applications, this compound can be utilized in various industrial processes:

  • Specialty Chemicals Production : Its reactivity makes it suitable for manufacturing specialty chemicals and materials.

Case Studies and Research Findings

StudyFindings
Investigated the interaction of this compound with cytochrome P450 enzymes, highlighting its role in drug metabolism.
Demonstrated significant antibacterial activity against S. aureus with an MIC comparable to standard antibiotics.
Reported anticancer properties with specific derivatives showing IC50 values in low nanomolar ranges against cancer cell lines.

Q & A

Q. What are the established synthetic routes for (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride?

The synthesis typically involves nucleophilic substitution and chiral resolution. For example, a related compound, (R)-3-((3,4-Dichlorobenzyl)oxy)pyrrolidine hydrochloride (BD213632), is synthesized via benzylation of (R)-pyrrolidin-3-ol using 3,4-dichlorobenzyl bromide under basic conditions (e.g., NaH in THF), followed by HCl salt formation . Similar protocols for pyrrolidine derivatives emphasize protecting group strategies (e.g., Boc) to preserve stereochemistry . Yield optimization often requires controlled temperature (-20°C to 0°C) and inert atmospheres to minimize racemization.

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy group at C3 of pyrrolidine) and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₂Cl₂NO·HCl, MW 282.59) .
  • Chiral HPLC : To validate enantiopurity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Q. What safety precautions are essential during handling?

Based on safety data sheets (SDS) for structurally similar compounds:

  • Storage : 2–8°C in airtight containers under nitrogen to prevent hydrolysis/oxidation .
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS classification: Not classified, but precautionary measures advised) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during chiral synthesis?

Strategies include:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for benzylation steps to enhance stereoselectivity .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal complexes to racemize undesired enantiomers during reactions .
  • Crystallization-Induced Diastereomer Resolution : Pair the compound with a chiral resolving agent (e.g., tartaric acid) to isolate the desired enantiomer .

Q. How should researchers address contradictions in pharmacological activity data?

For mechanistic studies:

  • Dose-Response Profiling : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling panels or proteome arrays to rule out non-specific binding .
  • Metabolic Stability Tests : Assess liver microsome stability to determine if metabolite interference affects activity .

Q. What methodologies are effective for impurity profiling?

  • HPLC-MS/MS : Quantify genotoxic impurities (e.g., alkyl chlorides) at ppm levels using C18 columns and gradient elution (ACN:water + 0.1% formic acid) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .

Q. How can the compound’s stability be improved for in vivo studies?

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., mannitol) to enhance shelf life .
  • Prodrug Design : Modify the benzyloxy group with ester linkages to improve aqueous solubility and reduce hepatic clearance .

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